molecular formula C13H18BBrO2 B042421 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 138500-85-3

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B042421
M. Wt: 297 g/mol
InChI Key: CBUOGMOTDGNEAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dioxaborolane compounds typically involves the catalytic hydroboration of corresponding alkenes or alkynes. For instance, the synthesis and molecular structure of a phenylsulfonyl substituted dioxaborolane was achieved via rhodium-catalyzed hydroboration, demonstrating the methodology applicable for synthesizing complex dioxaborolane derivatives (Coombs et al., 2006).

Molecular Structure Analysis

Dioxaborolanes exhibit diverse molecular structures, as seen in their X-ray crystallography studies. The detailed molecular structure analysis can reveal the configuration of the dioxaborolane ring and its substituents. For example, the structure of a related compound was determined by X-ray diffraction, highlighting the typical monoclinic space group and revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom (Coombs et al., 2006).

Chemical Reactions and Properties

Dioxaborolanes participate in various chemical reactions, including coupling reactions facilitated by palladium catalysis, due to their boron-containing functional group. This allows for the synthesis of structurally homogeneous poly(para-phenylene) derivatives, demonstrating the chemical versatility and reactivity of dioxaborolane compounds (Rehahn et al., 1989).

Physical Properties Analysis

The physical properties of dioxaborolane compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the crystal structure of a related dioxaborolane compound revealed a twisted conformation on the C—C bond, affecting its physical state and solubility (Li & Wang, 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are pivotal for the application of dioxaborolanes in synthesis and material science. Dioxaborolanes are known for their role in Suzuki coupling reactions, highlighting their utility in constructing carbon-carbon bonds in organic synthesis (Rehahn et al., 1989).

Safety And Hazards

The safety data sheet for similar compounds indicates that they may be harmful if swallowed and can cause severe skin burns and eye damage .

properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUOGMOTDGNEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395701
Record name 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

138500-85-3
Record name 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
71
Citations
P Hou, S Chen, G Liang, H Li, H Zhang - Spectrochimica Acta Part A …, 2020 - Elsevier
By modifying 4′‑hydroxybiphenyl‑4‑carbonitrile (BPN-OH) with 2‑(4‑(bromo‑methyl)phenyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane group, a facile fluorescent probe, BPN-TOB, for …
Number of citations: 11 www.sciencedirect.com
BC Das, SM Mahalingam, S Das, NS Hosmane… - Journal of …, 2015 - Elsevier
A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives has been synthesized. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaboratophenyl)-methyl …
Number of citations: 2 www.sciencedirect.com
BC Das, X Zhao, XY Tang, F Yang - Bioorganic & medicinal chemistry …, 2011 - Elsevier
A pilot library of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives has been synthesized. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl …
Number of citations: 18 www.sciencedirect.com
BC Das, SM Mahalingam, T Evans - Tetrahedron letters, 2009 - Elsevier
We developed a procedure to synthesize pinacolyl boronate containing stilbene derivatives and used this procedure to synthesize boron-containing combretastatin analogues. The key …
Number of citations: 22 www.sciencedirect.com
AC Sedgwick, HH Han, JE Gardiner, SD Bull… - Chemical …, 2017 - pubs.rsc.org
Two boronate fluorescent probes have been developed for the detection of peroxynitrite (TCFB1 and TCFB2). TCFB1 was shown to have a low sensitvity towards peroxynitrite and have …
Number of citations: 107 pubs.rsc.org
BC Das, XY Tang, T Evans - Tetrahedron letters, 2012 - Elsevier
We designed and successfully synthesized the compounds 5 and 8 as potential pan-RAR (retinoic acid receptor) agonists. These two compounds were designed based on an existing …
Number of citations: 11 www.sciencedirect.com
Y Zhang, Y Qu, Y Zhang, Y Gao, L Wang - Chemical Engineering Journal, 2022 - Elsevier
Fluoride is one of the key chemical elements in human life and chemical industry, which also shows the high toxicity. A fluorescent probe (ZYP-1) based 1,8-naphthalimide has been …
Number of citations: 14 www.sciencedirect.com
C Zhang, G Zheng, L Fang, Y Li - Synlett, 2006 - thieme-connect.com
A highly efficient and convergent approach to the synthesis of the angiotensin II receptor antagonist valsartan (1), one of the most important agents used in antihypertensive therapy …
Number of citations: 27 www.thieme-connect.com
X Wu, Q Lin - Analytical Sciences, 2020 - jstage.jst.go.jp
A novel cationic iridium (III) complex phosphorescent probe (Ir-BE) containing aromatic boronate ester moiety as recognition unit was designed and synthesized. The probe exhibits …
Number of citations: 2 www.jstage.jst.go.jp
Y Zhang, Y Qu, Y Zhang, L Wang - Available at SSRN 4084546 - papers.ssrn.com
Fluorine is one of the key chemical elements in human life and chemical industry, which also shows the high toxicity. A fluorescent probe (ZYP-1) based 1, 8-naphthalimide has been …
Number of citations: 0 papers.ssrn.com

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